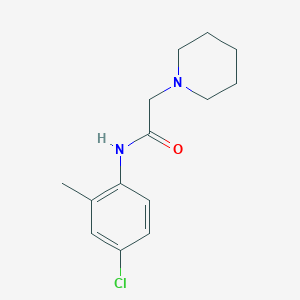
2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide, also known as CFM-2, is a chemical compound that has been widely researched in the field of neuroscience. CFM-2 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in learning and memory processes.
Mecanismo De Acción
2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. NMDA receptors require the binding of both glutamate and glycine to activate, and this compound prevents the binding of glycine, thereby inhibiting the activation of the receptor. This leads to a decrease in calcium influx into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been found to improve cognitive function and memory in models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. However, this compound has been found to have neurotoxic effects at high concentrations, leading to neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide is its selective antagonism of the NMDA receptor, which allows for the investigation of the role of NMDA receptors in various neurological disorders. However, this compound has been found to have neurotoxic effects at high concentrations, which limits its use in in vivo experiments. Additionally, this compound has poor solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
For research on 2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide include investigating its potential therapeutic use in neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to minimize its neurotoxic effects. Finally, the development of more soluble analogs of this compound could improve its use in in vivo experiments.
Métodos De Síntesis
2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide can be synthesized using a multi-step process starting from 4-chloro-2-fluoroaniline and 2-methoxybenzaldehyde. The first step involves the reaction of 4-chloro-2-fluoroaniline with ethyl chloroacetate in the presence of sodium hydride to form 2-(4-chloro-2-fluorophenyl)acetamide. The second step involves the reaction of 2-(4-chloro-2-fluorophenyl)acetamide with 2-methoxybenzaldehyde in the presence of sodium hydride to form this compound, which is this compound.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide has been extensively studied in the field of neuroscience due to its selective antagonism of the NMDA receptor. NMDA receptors are involved in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, and are critical for learning and memory processes. This compound has been used to investigate the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-15-5-3-2-4-12(15)10-19-16(20)8-11-6-7-13(17)9-14(11)18/h2-7,9H,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKNKMQBPWCINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5418884.png)
![8-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5418891.png)
![N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5418895.png)
![N-{4-[3-(4-chlorophenyl)acryloyl]phenyl}acetamide](/img/structure/B5418915.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5418920.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5418923.png)
![(1R*,2R*,6S*,7S*)-4-(1H-indol-7-ylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5418937.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5418949.png)
![2-cyclohexyl-7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5418955.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B5418959.png)
![9-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5418974.png)

![4-chloro-N-[2-(cyclohexyloxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5418990.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5418994.png)